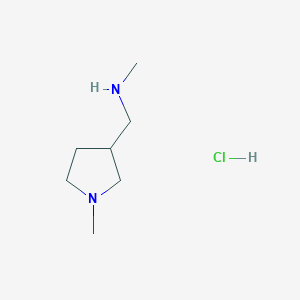
N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H16N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride typically involves the methylation of (1-methylpyrrolidin-3-yl)methanamine. One common method is the reductive amination of (1-methylpyrrolidin-3-yl)methanamine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: N-alkyl or N-acyl derivatives
科学的研究の応用
N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride has several applications in scientific research:
作用機序
The mechanism of action of N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
N-Methylpyrrolidine: A simpler derivative with similar structural features but lacking the methanamine group.
1-Methylpyrrolidin-3-yl)methanamine: The parent compound without the N-methyl group.
N-Methyl-1-phenylpyrrolidin-3-yl)methanamine hydrochloride: A structurally related compound with a phenyl group instead of a methyl group.
Uniqueness
N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
特性
分子式 |
C7H17ClN2 |
|---|---|
分子量 |
164.67 g/mol |
IUPAC名 |
N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-8-5-7-3-4-9(2)6-7;/h7-8H,3-6H2,1-2H3;1H |
InChIキー |
ZYVDMNPKLPOSTD-UHFFFAOYSA-N |
正規SMILES |
CNCC1CCN(C1)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)
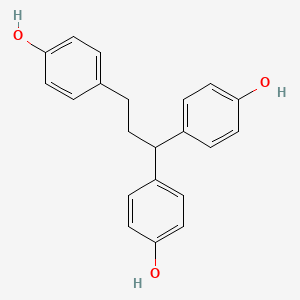
![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
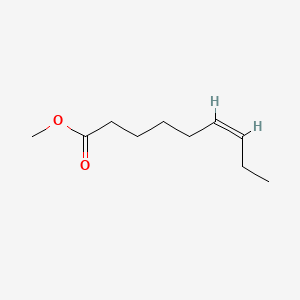
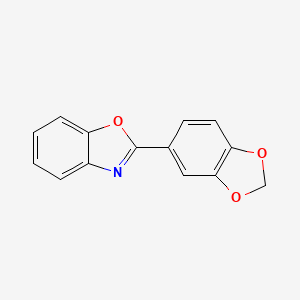
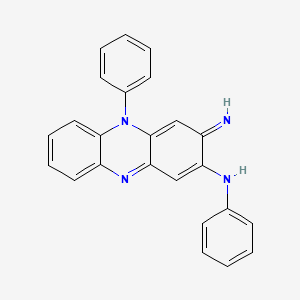



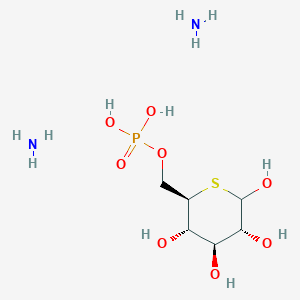
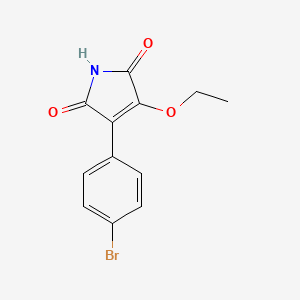
![2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)
![Fcla[chemiluminescence reagent]](/img/structure/B13817258.png)
